3-(2-丙烯基)苯甲酸

描述

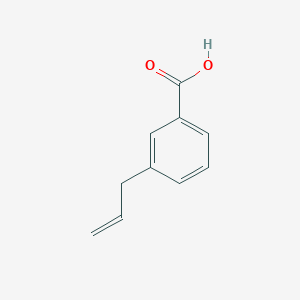

“3-(2-Propenyl)benzoic acid” is a chemical compound with the molecular formula C10H10O2 . It is also known by other names such as “3-prop-2-enylbenzoic acid” and "3-allylbenzoic acid" . The compound is related to benzoic acid, which is known to inhibit the growth of bacteria, molds, and yeasts .

Molecular Structure Analysis

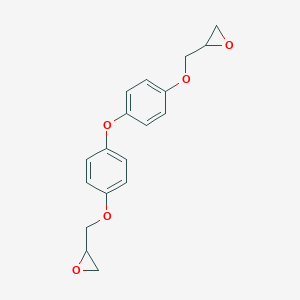

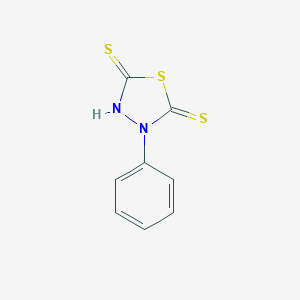

The molecular structure of “3-(2-Propenyl)benzoic acid” consists of a benzene ring attached to a carboxylic acid group and a propenyl group . The InChI string representation of the molecule isInChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12) . Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-Propenyl)benzoic acid” are not detailed in the literature, benzoic acid, a related compound, is known to undergo various reactions. For instance, benzoic acid can react with sodium hydroxide to form sodium benzoate, followed by carbonation to produce salicylic acid . It can also undergo decarboxylation under specific conditions, producing benzene .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Propenyl)benzoic acid” include a molecular weight of 162.18 g/mol . The compound has a rotatable bond count of 3 and a topological polar surface area of 37.3 Ų . The exact mass and monoisotopic mass are both 162.068079557 g/mol .科学研究应用

Materials Research

Benzoic acid derivatives, including 3-(2-Propenyl)benzoic acid, are extensively employed in co-crystal engineering for materials research . They display diverse physical properties depending on the nature and position of the functional groups . The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

Pharmaceutical Applications

Benzoic acid derivatives are also important in pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations . Introduction of another functional group and its position is found to systematically influence the physical and chemical properties .

Spectroscopic Studies

The Raman spectra of ortho-substituted benzoic acid derivatives, including 3-(2-Propenyl)benzoic acid, have been studied . These studies provide insights into the influence of weak, non-bonded interactions in benzoic acid derivatives .

Biosynthesis

Simple phenolic acids, including 3-(2-Propenyl)benzoic acid, are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .

Biological Properties

Hydroxybenzoic and hydroxycinnamic acids, including 3-(2-Propenyl)benzoic acid, have been studied for their antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities . These findings support the application of simple phenolic acids in the cosmetic, food, pharmaceutical, and health industries .

Tobacco Root Exudates

3-(2-Propenyl)benzoic acid has been identified in tobacco root exudates . Exogenous phenolic acids were used to investigate the effect of some phenolic acids, which existed in tobacco root exudates, on the growth of the tobacco bacterial wilt pathogen and its antagonists .

作用机制

Target of Action

3-(2-Propenyl)benzoic acid, also known as allyl benzoate, is a compound that has been found to interact with retinoic acid receptors (RAR) α, β, and γ . These receptors are nuclear transcription factors that play a crucial role in regulating gene expression .

Mode of Action

The compound’s interaction with its targets results in the ligand-activated transcription of genes that possess retinoic acid responsive elements . This means that the presence of 3-(2-Propenyl)benzoic acid can influence the transcription of certain genes, leading to changes in the production of specific proteins within the cell .

Biochemical Pathways

The biosynthesis of benzoic acid derivatives, such as 3-(2-Propenyl)benzoic acid, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . Benzoic acid is predominately biosynthesized using these pathways .

Pharmacokinetics

It is known that the compound’s onset of action is related to its pka . The addition of bicarbonate can raise the pH of the weakly acidic solution nearer the pKa, meaning more drug will exist in the non-ionized form, so penetration will be more rapid .

Result of Action

The molecular and cellular effects of 3-(2-Propenyl)benzoic acid’s action are largely dependent on the specific genes that are transcribed as a result of its interaction with retinoic acid receptors . These effects can vary widely, as the retinoic acid responsive elements can be found in a variety of different genes .

Action Environment

The action, efficacy, and stability of 3-(2-Propenyl)benzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of organoboron reagents like 3-(2-Propenyl)benzoic acid, is known to be influenced by the reaction conditions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

属性

IUPAC Name |

3-prop-2-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJACFYHMOFEZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633870 | |

| Record name | 3-(Prop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Propenyl)benzoic acid | |

CAS RN |

1077-07-2 | |

| Record name | 3-(Prop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)